

Oliceridine vs. Oxycodone: A Comparative Analysis of Abuse Liability in Animal Models

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Compound of Interest

Compound Name: TRV-1387

Cat. No.: B12397326

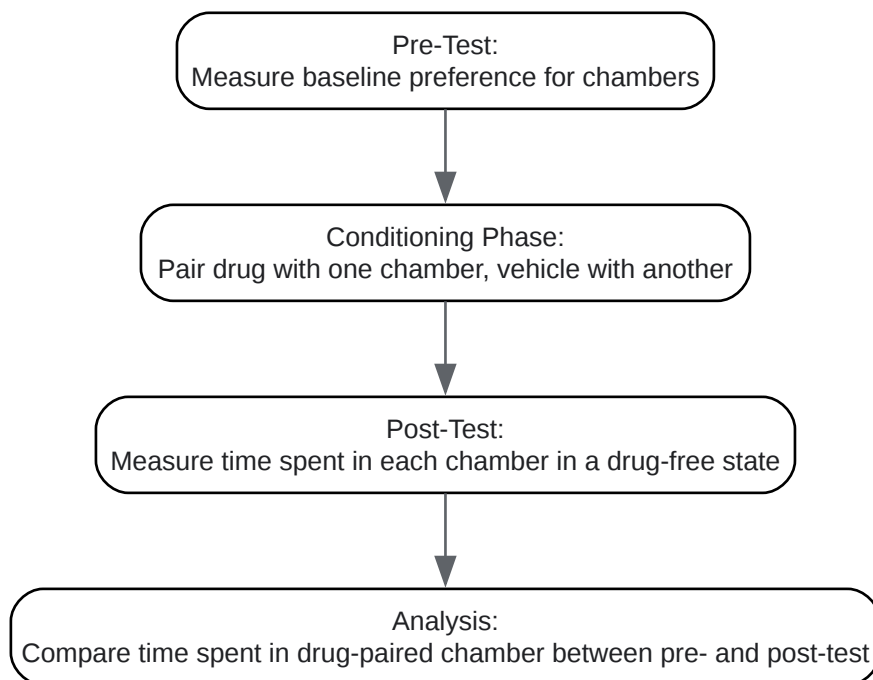
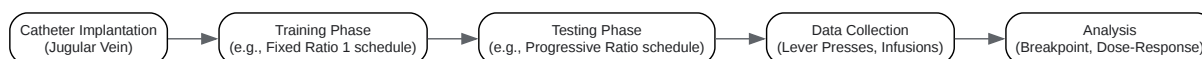
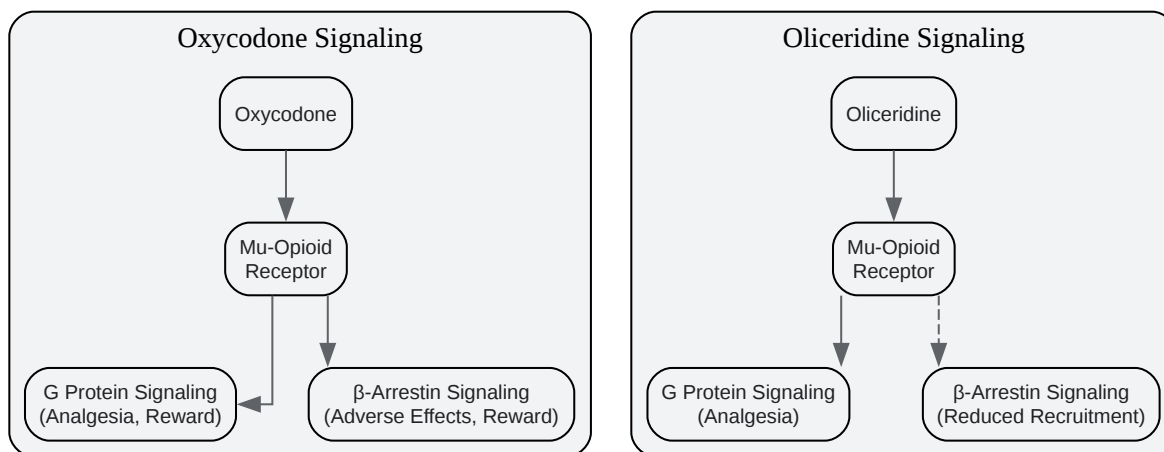
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This guide provides a detailed comparison of the abuse liability of oliceridine and oxycodone, two potent opioid analgesics, based on preclinical data from animal models. Oliceridine (Olinvyk™) is a novel mu-opioid receptor (MOR) agonist designed to be G protein-biased, a mechanism hypothesized to reduce the adverse effects associated with traditional opioids like oxycodone, including abuse potential. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacology and abuse liability of opioid analgesics.

Signaling Pathways: G Protein Bias of Oliceridine

Conventional opioids like oxycodone are full agonists at the MOR, activating both the G protein signaling pathway, which is associated with analgesia, and the β -arrestin pathway, which is linked to adverse effects such as respiratory depression and the rewarding effects that contribute to abuse liability.[1] Oliceridine is designed to preferentially activate the G protein pathway while reducing the recruitment of β -arrestin.[1]



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References

- 1. Overview and Prospects of the Clinical Application of Oliceridine - PMC [pmc.ncbi.nlm.nih.gov]
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